(S)-morpholin-3-ylmethanol is an organic compound characterized by the molecular formula C₅H₁₁NO₂ and a molecular weight of approximately 117.148 g/mol. It features a morpholine ring, which is a six-membered heterocyclic structure containing one oxygen and five carbon atoms. The compound exists in both free base and hydrochloride forms, with the hydrochloride variant being more soluble in water . Its structure allows for interactions with various biological systems due to the presence of hydroxyl and amine functional groups.
(S)-Morpholin-3-ylmethanol itself likely does not have a specific mechanism of action as it is a building block molecule. Its significance lies in its potential to be incorporated into more complex molecules that may have specific mechanisms of action depending on their design.
No data on the specific safety hazards of (S)-Morpholin-3-ylmethanol is available in scientific literature. However, similar molecules containing morpholine rings can irritate the skin and eyes and may be harmful if swallowed []. Always handle unknown chemicals with care and consult with a safety professional before handling any new compound in a lab.
A common method for synthesizing (S)-morpholin-3-ylmethanol involves the reaction of (S)-3-chloromorpholine with methanol .
Research indicates that (S)-morpholin-3-ylmethanol exhibits various biological activities:
The compound's interaction with biological targets is attributed to its structural features that allow it to engage in hydrogen bonding and other molecular interactions .
The synthesis of (S)-morpholin-3-ylmethanol can be achieved through several methods:
These methods highlight the versatility of synthetic approaches available for this compound .
(S)-morpholin-3-ylmethanol has various applications:
Its ability to interact with biological systems makes it valuable for developing new therapeutic agents .
Interaction studies have focused on the compound's binding affinity to various biological targets. Preliminary findings suggest that (S)-morpholin-3-ylmethanol may interact with receptors involved in neurotransmission and cell signaling pathways. These interactions are crucial for understanding its potential therapeutic effects and side effects .
Several compounds share structural similarities with (S)-morpholin-3-ylmethanol. Here are some notable examples:
Compound Name | CAS Number | Similarity Score |
---|---|---|
(R)-morpholin-3-ylmethanol | 1212377-10-0 | 1.00 |
(4-Methylmorpholin-3-yl)methanol | 1159598-86-3 | 0.89 |
((2R,3R)-2-Methylmorpholin-3-yl)methanol | 681851-40-1 | 0.74 |
3-(Methoxymethyl)morpholine | 955400-08-5 | 1.00 |
(S)-morpholin-3-ylmethanol is unique due to its specific stereochemistry, which influences its biological activity and interaction with biological receptors. Unlike its enantiomer (R)-morpholin-3-ylmethanol, it may exhibit different pharmacological effects, making it a subject of interest in medicinal chemistry.